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1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Data Gap Procurement Caution Research Reagent

Researchers optimizing kinase inhibitor selectivity require precise N1-substitution patterns on the aminopyrazole scaffold. Substituting analogs with different N1 geometry (e.g., N1-methyl or N1-unsubstituted) risks unpredictable changes in target engagement, selectivity, and ADME properties. This compound delivers the exact N1-cyclopropylmethyl substitution pattern, providing conformational restriction distinct from simpler N1-alkyl analogs. • N1-cyclopropylmethyl geometry offers steric bulk and conformational restriction unattainable with N1-methyl or N1-unsubstituted analogs • Aminopyrazole scaffold validated for kinase hinge-binding (JNK, CDK, p38 families) • Drug-like fragment profile: MW 214.27 Da, XLogP3 1.2, TPSA 56.7 Ų; supplied at 95% purity

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 2097966-87-3
Cat. No. B1483905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine
CAS2097966-87-3
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=CC(=N2)C3=CC=CC=N3)N
InChIInChI=1S/C12H14N4/c13-12-7-11(10-3-1-2-6-14-10)15-16(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2
InChIKeyAUBBUHMRUAXVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine: Compound Identity


1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 2097966-87-3) is a heterocyclic small molecule (C₁₂H₁₄N₄, MW 214.27 g/mol) belonging to the 5-amino-3-pyridylpyrazole class [1]. Its computed physicochemical properties include XLogP3-AA of 1.2, topological polar surface area of 56.7 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. The compound is listed in PubChem (CID 121214128) with a creation date of June 2016 and is offered by several chemical vendors as a research reagent, typically at 95% purity [1]. No experimental biological activity data, peer-reviewed pharmacological studies, or patent exemplification specific to this compound were identified in any admissible source as of the search date.

Scaffold Unique N1-cyclopropylmethyl substitution expands aminopyrazole diversity for kinase-oriented libraries.
Profile Drug-like computed properties (moderate lipophilicity, low TPSA) support fragment-based discovery workflows.
Status No experimental biological data available – procure as a research reagent for SAR probing.

1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine: Substitution Specificity


Within the aminopyrazole class, N1-substitution is a critical determinant of kinase selectivity, metabolic stability, and pharmacophore fit. Published structural biology data demonstrate that the planar nature of the pyrazole core and the specific N1 substituent geometry govern selectivity between closely related MAP kinases such as JNK3 and p38; for example, aminopyrazole-based SR-3576 (IC₅₀ JNK3 = 7 nM) achieved >2800-fold selectivity over p38, a property not shared by structurally similar indazole-based inhibitors [1]. The cyclopropylmethyl group at N1 in the target compound introduces distinct steric bulk, conformational restriction, and lipophilicity (predicted XLogP3-AA 1.2) compared to the N-unsubstituted parent 3-(pyridin-2-yl)-1H-pyrazol-5-amine or analogs bearing methyl, aryl, or acyl N1 substituents [2]. Without head-to-head comparative data, substituting this compound with a structurally related analog risks unpredictable changes in target engagement, selectivity profile, and ADME properties. This underscores the procurement value of the specific N1-cyclopropylmethyl substitution pattern—provided future experimental data confirm differentiated performance.

N1-substitution is selectivity driver
Replacing the N1-cyclopropylmethyl group with N1-H or N1-methyl may shift kinase selectivity profiles, as observed for aminopyrazole scaffolds.
Steric and conformational mismatch
Cyclopropylmethyl introduces distinct bulk and restriction absent in linear alkyl or unsubstituted analogs, altering binding pocket fit.
Structural similarity does not ensure interchangeability
Without head-to-head data, analogs with different N1 groups may not reproduce target engagement or ADME properties.

1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine: Differentiation Evidence


Comparator Data Gap

An exhaustive search of PubMed, PubMed Central, Google Patents, BindingDB, ChEMBL, PubChem BioAssay, and all major vendor technical datasheets (excluding prohibited domains per specification) yielded zero primary research papers, zero patents with specific exemplification, and zero authoritative database entries containing experimental biological activity data for 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 2097966-87-3). Vendor-catalog claims of IC₅₀ values (e.g., 5 μM against A549 cells, 6.3 μM against MCF-7 cells) appear on excluded domains and lack traceable primary source provenance; these cannot be verified or admitted per the evidence rules. The only comparator-relevant data available are computed physicochemical properties: the target compound has predicted XLogP3-AA 1.2 and TPSA 56.7 Ų, which can be compared to the N-unsubstituted parent compound 3-(pyridin-2-yl)-1H-pyrazol-5-amine (MW 160.18, fewer rotatable bonds, lower lipophilicity) [1]. This represents a class-level inference of potentially improved membrane permeability and altered pharmacokinetics attributable to N1-cyclopropylmethyl substitution, but no experimental pharmacokinetic or permeability data exist to confirm this prediction.

Comparator Data Gap
Class-level inference
Predicted XLogP3-AA 1.2 vs unsubstituted parent (ΔMW +54.09 Da)
Distinguishes by predicted lipophilicity; no experimental confirmation.
Computed properties only; vendor IC₅₀ claims unverifiable.
Data Gap Procurement Caution Research Reagent

Structural Differentiation vs. Aminopyrazole Analogs

The target compound can be compared to three commercially available structural analogs: (a) the N-unsubstituted parent 3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 92352-29-9, MW 160.18), (b) 1,4-dimethyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (MW 188.23, benchchem-listed), and (c) 3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine (CAS 2098131-42-9, MW 205.30) [1][2]. The target compound uniquely combines the pyridin-2-yl C3 substituent (a metal-coordinating and hinge-binding pharmacophore) with the cyclopropylmethyl N1 substituent (conformational restriction and steric bulk). By contrast, analog (a) lacks N1 substitution entirely; analog (b) has a methyl group at N1, offering less steric bulk; and analog (c) replaces the pyridin-2-yl with a cyclopropyl group at C3, removing the heteroaryl hinge-binding motif. No experimental activity data are available to quantify the functional consequences of these structural differences for any of these analogs in an admissible source.

Structural Differentiation
Supporting evidence
N1-cyclopropylmethyl + C3-pyridin-2-yl combination not duplicated by N1-H, N1-CH₃, or C3-cyclopropyl analogs.
Unique substitution pattern for SAR diversification; no activity data available.
Structural comparison only; MW differences range +8.97 to +54.09 Da across analogs.
Chemical Diversity Scaffold Comparison Procurement Specification

Aminopyrazole Class Kinase Selectivity (JNK3/p38)

Published crystallographic and biochemical studies on aminopyrazole-based kinase inhibitors demonstrate that the aminopyrazole core, when appropriately substituted, can achieve exceptional selectivity between closely related MAP kinases. The prototypical compound SR-3576 (an aminopyrazole with N1-phenyl substitution) exhibited JNK3 IC₅₀ = 7 nM with >2800-fold selectivity over p38 (p38 IC₅₀ > 20 μM) [1]. This selectivity was structurally rationalized: the planar aminopyrazole scaffold better occupies the smaller ATP-binding pocket of JNK3 compared to p38. Replacement of the aminopyrazole core with an indazole scaffold (SR-3737) collapsed this selectivity, yielding JNK3 IC₅₀ = 12 nM but also p38 IC₅₀ = 3 nM [1]. While SR-3576 differs from the target compound at multiple positions (N1-phenyl vs. N1-cyclopropylmethyl; additional substitution on the phenyl ring), this class-level precedent demonstrates that the aminopyrazole scaffold—including the 5-amino-3-heteroaryl motif shared by the target compound—is capable of supporting high kinase selectivity when N1 substitution is optimized. Whether the N1-cyclopropylmethyl group in the target compound confers advantageous selectivity relative to N1-phenyl, N1-methyl, or N1-unsubstituted analogs remains experimentally untested in any public domain source.

Kinase Selectivity Precedent
Class-level inference
Aminopyrazole SR-3576: JNK3/p38 selectivity >2800-fold; indazole loses selectivity (0.25-fold).
Aminopyrazole core enables high selectivity; N1-cyclopropylmethyl effect unknown.
Target compound untested in kinase panels; inferential only.
Kinase Selectivity Aminopyrazole Pharmacophore JNK3 p38

1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine: Research Applications


Kinase Inhibitor Library with N1 Diversity

The compound is suitable for inclusion in kinase-focused screening libraries where N1 substitution diversity is a design parameter. The aminopyrazole scaffold has validated kinase hinge-binding capability, and the N1-cyclopropylmethyl group provides conformational restriction not present in N1-methyl or N1-unsubstituted analogs [1]. This substitution pattern may be probed for selectivity modulation in kinase panels including JNK, CDK, and p38 family members, following the class precedent set by SR-3576.

Fragment-Based & Scaffold-Hopping Chemistry

As a low-molecular-weight (214.27 Da) aminopyrazole with a drug-like computed profile (XLogP3-AA 1.2, TPSA 56.7 Ų, 1 HBD, 3 HBA), this compound meets fragment-like criteria and can serve as a starting point for structure-based optimization targeting kinases, metalloenzymes, or GPCRs where the pyridin-2-yl group provides a metal-coordination or aromatic stacking handle [2].

N1-Substitution SAR Comparator

When used alongside N1-unsubstituted 3-(pyridin-2-yl)-1H-pyrazol-5-amine and N1-methyl analogs, this compound enables systematic exploration of the N1-cyclopropylmethyl effect on target affinity, selectivity, metabolic stability, and permeability. Such head-to-head comparisons, once experimentally executed, would directly address the current evidence gap [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library (N1 diversity)
N1-cyclopropylmethyl substitution pattern
Kinase panel selectivity profiling (JNK, CDK, p38 families)
Fragment-based discovery
Drug-like computed profile (low MW, moderate lipophilicity, low TPSA)
Experimental validation of permeability, solubility, and target engagement
N1-substitution SAR comparator
N1-cyclopropylmethyl vs N1-H, N1-methyl
Head-to-head assay for target affinity, selectivity, and metabolic stability
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